

spectroscopic data analysis for ethyl vinyl ether (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl vinyl ether*

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Spectroscopic Analysis of Ethyl Vinyl Ether: A Technical Guide

This technical guide provides an in-depth analysis of **ethyl vinyl ether** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize these methods for structural elucidation and compound identification. This document outlines the data obtained from each method, presents detailed experimental protocols, and illustrates the logical workflows involved in spectroscopic analysis.

Introduction to Ethyl Vinyl Ether

Ethyl vinyl ether (EVE) is an organic compound with the chemical formula $\text{CH}_3\text{CH}_2\text{OCH}=\text{CH}_2$. It is a colorless, volatile liquid and the simplest enol ether that is liquid at room temperature.^[1] EVE is a valuable building block in organic synthesis and is used as a monomer for the production of polyvinyl ethers.^[1] Its structure, containing both an ethyl group and a vinyl group attached to an oxygen atom, gives rise to a characteristic spectroscopic fingerprint that is readily analyzed by NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the structural confirmation of **ethyl vinyl ether**.

^1H NMR Data

The ^1H NMR spectrum of **ethyl vinyl ether** displays distinct signals for the protons of the ethyl and vinyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl Vinyl Ether**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J , Hz)	Integration
-OCH=CH ₂ (geminal)	3.95	Doublet of Doublets (dd)	$J = 6.8, 1.6$	1H
-OCH=CH ₂ (trans)	4.14	Doublet of Doublets (dd)	$J = 14.4, 1.6$	1H
-OCH=CH ₂	6.43	Doublet of Doublets (dd)	$J = 14.4, 6.8$	1H
-O-CH ₂ -CH ₃	3.72	Quartet (q)	$J = 7.2$	2H
-O-CH ₂ -CH ₃	1.27	Triplet (t)	$J = 7.2$	3H

Data sourced from multiple references.[\[2\]](#)[\[3\]](#)

The vinyl protons exhibit a complex splitting pattern (dd) due to geminal, cis, and trans couplings. The ethyl group shows a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[\[2\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl Vinyl Ether**

Carbon	Chemical Shift (δ , ppm)
-O-CH=CH ₂	151.8
-OCH=CH ₂	86.2
-O-CH ₂ -CH ₃	63.5
-O-CH ₂ -CH ₃	14.6

Data sourced from multiple references.[\[2\]](#)[\[4\]](#)

The downfield shift of the C=O carbon is characteristic of enol ethers. The terminal vinyl carbon is more shielded.[\[2\]](#)

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of volatile liquids like **ethyl vinyl ether** require careful sample preparation.

Materials and Equipment:

- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Pasteur pipette
- Volumetric flask
- NMR spectrometer

Procedure:

- Sample Preparation: Prepare a solution of **ethyl vinyl ether** in a deuterated solvent. For ^1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[5][6] For ^{13}C NMR, a higher concentration (20-50 mg) may be necessary.[5]
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Sample Volume: Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).[6]
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
 - Shimming: The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks. This can be done manually or automatically.
 - Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal-to-noise.
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the spectrum. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of **ethyl vinyl ether** shows characteristic absorption bands for the C=C double bond, the C-O ether linkage, and the C-H bonds.

Table 3: IR Absorption Data for **Ethyl Vinyl Ether**

Functional Group	Wavenumber (cm ⁻¹)	Description
=C-H stretch	~3100-3000	Vinyl C-H stretching
C-H stretch (sp ³)	~2980-2850	Alkyl C-H stretching
C=C stretch	~1620	Alkene C=C stretching
C-O-C stretch	1220, 850	Ether C-O stretching (two bands for alkyl vinyl ethers)[8]

Data sourced from multiple references.[8][9]

The presence of two distinct bands for the C-O-C stretch is a key feature for alkyl vinyl ethers.
[8]

Experimental Protocol for IR Spectroscopy

For a volatile liquid like **ethyl vinyl ether**, a thin film method is commonly employed.

Materials and Equipment:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Desiccator for storing salt plates

Procedure:

- Prepare the Salt Plates: Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

- **Apply the Sample:** Place a single drop of **ethyl vinyl ether** onto the surface of one salt plate using a Pasteur pipette.[10]
- **Form a Thin Film:** Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.[10]
- **Acquire the Spectrum:**
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum (of the empty spectrometer).
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectral Data

In electron ionization (EI) mass spectrometry, **ethyl vinyl ether** is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak and several fragment ion peaks.

Table 4: Mass Spectrometry Data for **Ethyl Vinyl Ether** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
72	46.3	$[\text{M}]^+$ (Molecular Ion)
44	98.9	$[\text{CH}_3\text{CHO}]^+$
43	99.9	$[\text{C}_2\text{H}_3\text{O}]^+$
29	62.5	$[\text{C}_2\text{H}_5]^+$
27	51.8	$[\text{C}_2\text{H}_3]^+$

Data sourced from multiple references.[\[11\]](#)[\[12\]](#)

The base peak (most intense) is observed at m/z 43. The molecular ion peak at m/z 72 confirms the molecular weight of **ethyl vinyl ether** (72.11 g/mol).[\[1\]](#)[\[11\]](#)

Experimental Protocol for Mass Spectrometry

For a volatile compound like **ethyl vinyl ether**, a direct injection or gas chromatography-mass spectrometry (GC-MS) approach can be used.

Materials and Equipment:

- Mass spectrometer with an appropriate ion source (e.g., Electron Ionization)
- Sample introduction system (e.g., direct injection port, GC)
- Syringe for liquid sample injection

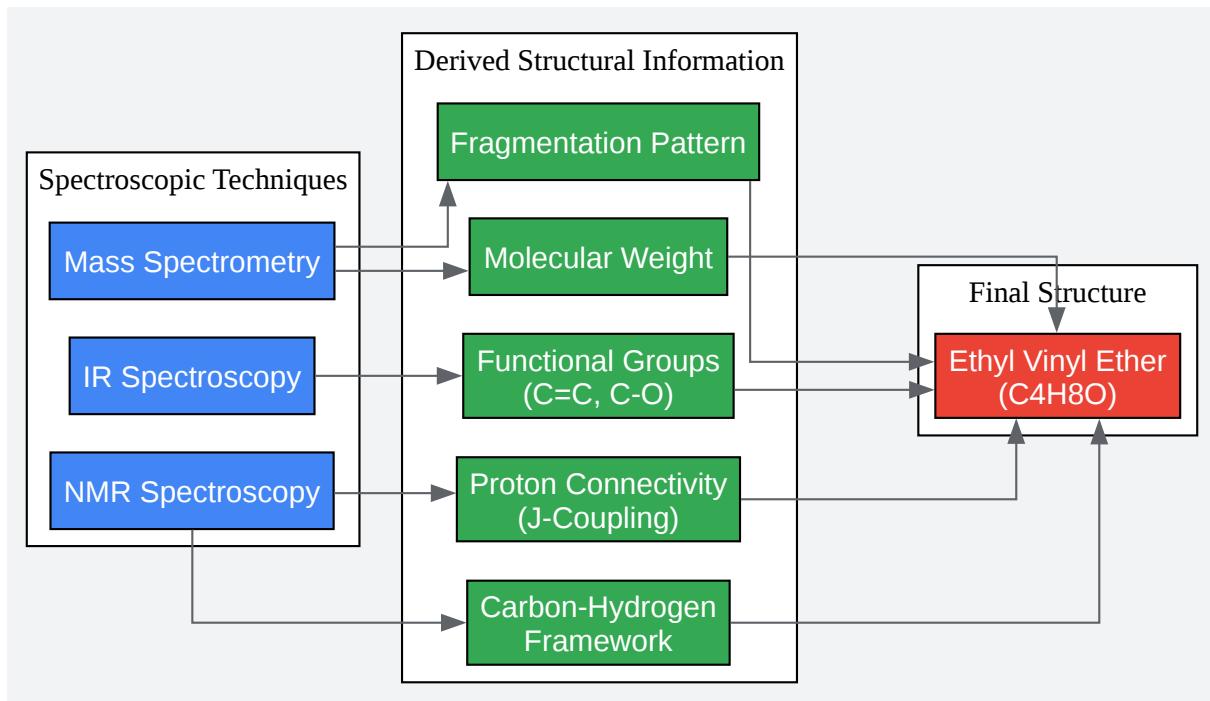
Procedure:

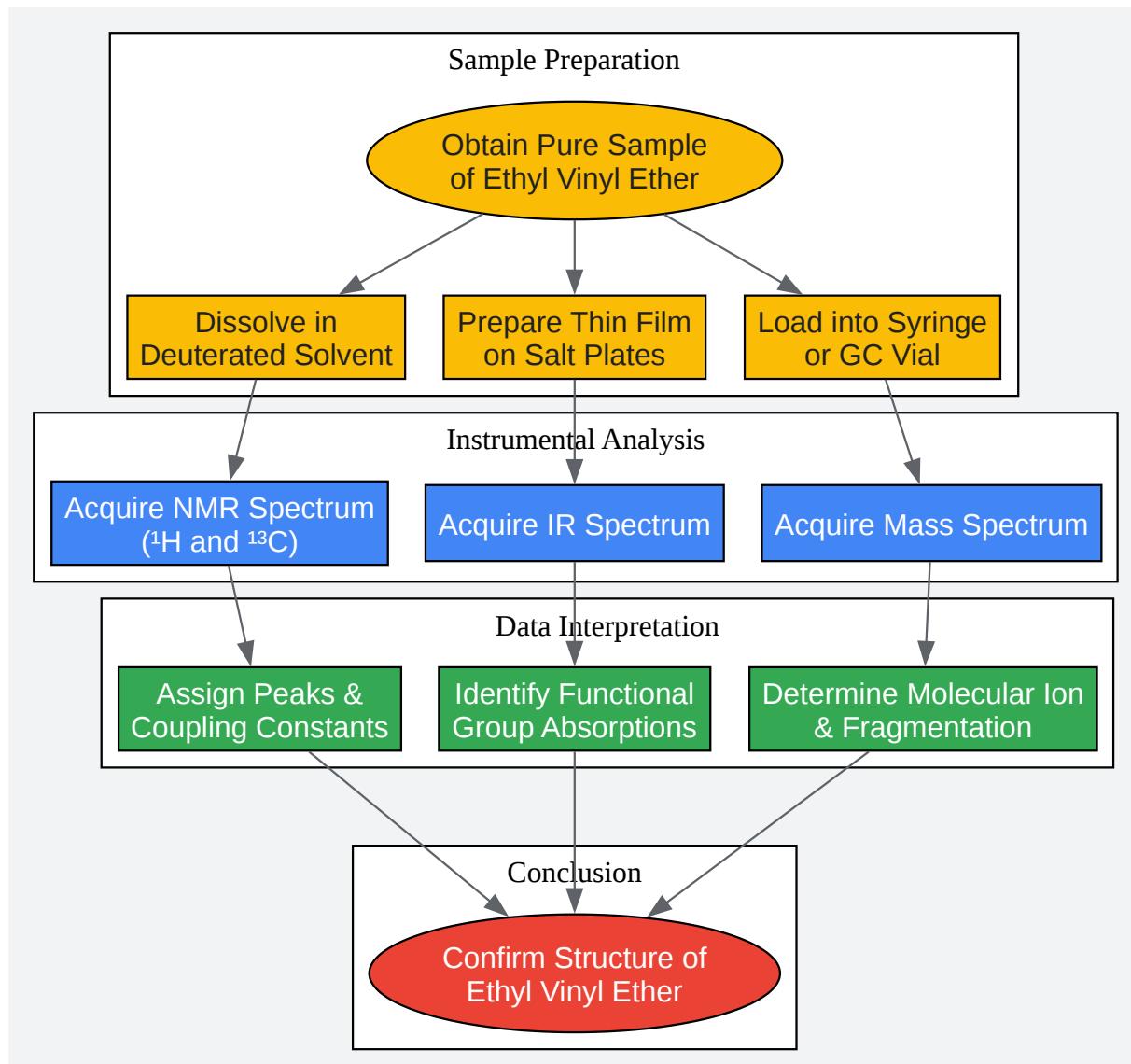
- Sample Introduction:
 - Direct Injection: A small amount of the liquid sample is drawn into a syringe and injected directly into the heated inlet of the mass spectrometer, where it is vaporized.
 - GC-MS: The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then elutes directly into the ion source of the mass spectrometer. This is the preferred method for complex mixtures.

- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[\[13\]](#)
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation and Workflow

The data from these three spectroscopic techniques are complementary and together provide a comprehensive structural analysis of **ethyl vinyl ether**. The following diagrams illustrate the logical relationships and experimental workflow.





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- To cite this document: BenchChem. [spectroscopic data analysis for ethyl vinyl ether (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049138#spectroscopic-data-analysis-for-ethyl-vinyl-ether-nmr-ir-mass-spec]

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